N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine dihydrochloride

CAS No.: 1803587-64-5

Cat. No.: VC5809306

Molecular Formula: C6H14Cl2N4

Molecular Weight: 213.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803587-64-5 |

|---|---|

| Molecular Formula | C6H14Cl2N4 |

| Molecular Weight | 213.11 |

| IUPAC Name | N'-(1-methylpyrazol-3-yl)ethane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C6H12N4.2ClH/c1-10-5-2-6(9-10)8-4-3-7;;/h2,5H,3-4,7H2,1H3,(H,8,9);2*1H |

| Standard InChI Key | ULEISODDGBVNII-UHFFFAOYSA-N |

| SMILES | CN1C=CC(=N1)NCCN.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

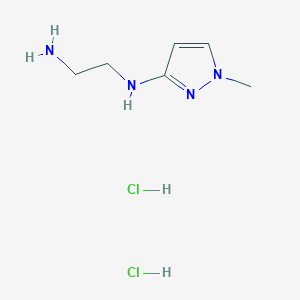

The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted by a methyl group at the 1-position and a 2-aminoethylamine moiety at the 3-position. Protonation of the amine groups by hydrochloric acid yields the dihydrochloride salt, as evidenced by its SMILES notation CN1C=CC(=N1)NCCN.Cl.Cl . The IUPAC name, N'-(1-methylpyrazol-3-yl)ethane-1,2-diamine dihydrochloride, reflects this topology.

Spectral and Computational Data

The InChIKey ULEISODDGBVNII-UHFFFAOYSA-N and standard InChI InChI=1S/C6H12N4.2ClH/c1-10-5-2-6(9-10)8-4-3-7;;/h2,5H,3-4,7H2,1H3,(H,8,9);2*1H provide unique identifiers for database searches. Collision cross-section (CCS) predictions for adducts such as (141.11348 m/z, 128.4 Ų) and (163.09542 m/z, 137.8 Ų) aid in mass spectrometry characterization .

Solubility and Stability

While explicit solubility data remain unavailable, the dihydrochloride form typically improves water solubility compared to the free base. The compound’s stability under various pH and temperature conditions warrants further study, though its salt form suggests compatibility with polar solvents.

Synthesis and Optimization Strategies

Primary Synthetic Route

The base compound, N-(2-aminoethyl)-1-methyl-1H-pyrazol-3-amine, is synthesized via nucleophilic substitution between 1-methyl-1H-pyrazol-3-amine and ethylene diamine under reflux in an inert solvent such as toluene. Subsequent treatment with hydrochloric acid precipitates the dihydrochloride salt, which is purified through recrystallization or column chromatography .

Alternative Methodologies

Arylhydrazine cyclization with β-keto esters or amides offers an alternative route to pyrazole cores, though this approach may require additional steps to introduce the aminoethyl side chain . Microwave-assisted synthesis could reduce reaction times, as demonstrated in related heterocyclic systems .

Applications in Medicinal Chemistry

Bioconjugation and Prodrug Design

The primary amine facilitates conjugation to carboxylic acids or carbonyl groups, enabling prodrug strategies. Coupling with NSAIDs or antiviral agents could modulate bioavailability or target specificity .

Future Research Directions

Pharmacological Profiling

In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains could reveal therapeutic potential. Molecular docking studies with targets like COX-2 or EGFR may guide structural optimization .

Formulation Development

Investigating salt forms (e.g., sulfate, citrate) might improve solubility or stability. Nanoencapsulation or liposomal delivery systems could enhance bioavailability for in vivo applications .

Green Chemistry Approaches

Solvent-free synthesis or biocatalytic methods using enzymes (e.g., lipases) could align with sustainable chemistry principles, reducing waste and energy consumption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume